molecular formula C20H19O4P B14432198 Diphenyl 1-phenylethyl phosphate CAS No. 76263-88-2

Diphenyl 1-phenylethyl phosphate

Cat. No.: B14432198
CAS No.: 76263-88-2
M. Wt: 354.3 g/mol
InChI Key: ARMKUHKDIFTBFB-UHFFFAOYSA-N
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Description

Diphenyl 1-phenylethyl phosphate is an organophosphorus compound characterized by the presence of two phenyl groups and a phenylethyl group attached to a phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl 1-phenylethyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the phenol acting as a nucleophile and attacking the phosphorus center, leading to the formation of the phosphate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Diphenyl 1-phenylethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the phenyl or phenylethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

Diphenyl 1-phenylethyl phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diphenyl 1-phenylethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl phosphate: Similar structure but lacks the phenylethyl group.

    Triphenyl phosphate: Contains three phenyl groups attached to the phosphate moiety.

    Phenyl diethyl phosphate: Contains two ethyl groups and one phenyl group attached to the phosphate moiety.

Uniqueness

Diphenyl 1-phenylethyl phosphate is unique due to the presence of both phenyl and phenylethyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

76263-88-2

Molecular Formula

C20H19O4P

Molecular Weight

354.3 g/mol

IUPAC Name

diphenyl 1-phenylethyl phosphate

InChI

InChI=1S/C20H19O4P/c1-17(18-11-5-2-6-12-18)22-25(21,23-19-13-7-3-8-14-19)24-20-15-9-4-10-16-20/h2-17H,1H3

InChI Key

ARMKUHKDIFTBFB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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